

GSK8573 datasheet, specifications, and chemical properties

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Compound of Interest

Compound Name: GSK8573

Cat. No.: B607867

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GSK8573: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **GSK8573**, a crucial tool for chemical biology and drug discovery. This document details its chemical properties, mechanism of action, and its application as a negative control in biological assays, particularly in the context of its active counterpart, GSK2801.

Chemical Properties and Specifications

GSK8573 is a small molecule designed as an inactive control for GSK2801, a potent inhibitor of the BAZ2A and BAZ2B bromodomains. While structurally similar to GSK2801, **GSK8573** lacks significant inhibitory activity against these targets, making it an ideal negative control for experiments investigating the effects of BAZ2A/B inhibition.

Property	Value	Source
Chemical Formula	C ₂₀ H ₂₁ NO ₃	[1]
Molecular Weight	323.39 g/mol	[1]
CAS Number	1693766-04-9	[1]
Appearance	White to off-white solid	
Purity	Typically >98%	
Solubility	Soluble in DMSO	[2]
Storage	Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]	

Mechanism of Action and Target Profile

GSK8573 serves as a structurally-related negative control for GSK2801, which is an acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains. Bromodomains are protein modules that recognize acetylated lysine residues, playing a key role in the regulation of gene transcription.

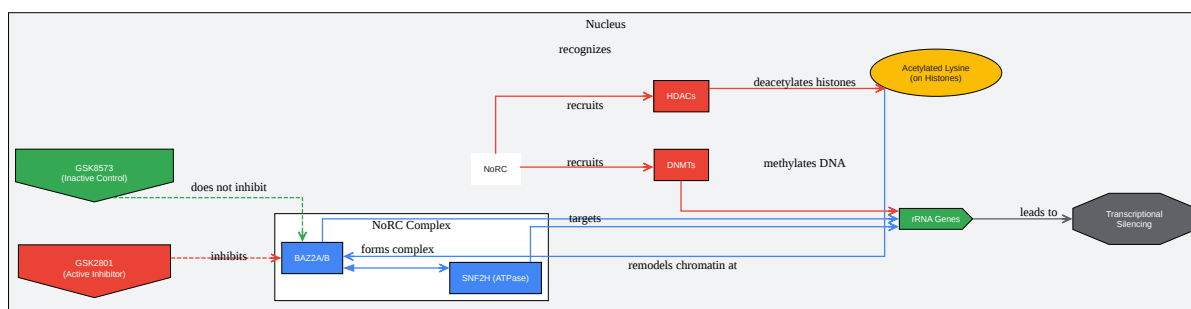
While **GSK8573** is largely inactive against the broader bromodomain family, it exhibits measurable binding affinity for the BRD9 bromodomain, with a dissociation constant (K_d) of 1.04 μM. This off-target activity is an important consideration when interpreting experimental results.

Binding Affinity Data:

Target	GSK8573 K _d (μM)	GSK2801 K _d (nM)	Source
BAZ2A	Inactive	257	
BAZ2B	Inactive	136	
BRD9	1.04	-	

The BAZ2A/B Signaling Pathway and the Nucleolar Remodeling Complex (NoRC)

BAZ2A (also known as TIP5) and BAZ2B are core components of the Nucleolar Remodeling Complex (NoRC), an ATP-dependent chromatin remodeling complex. NoRC plays a critical role in transcriptional silencing, particularly of ribosomal RNA (rRNA) genes, through the recruitment of DNA methyltransferases and histone deacetylases. This process is essential for maintaining genomic stability and regulating cell growth. The inhibition of BAZ2A/B by compounds like GSK2801 can disrupt this silencing machinery, leading to alterations in gene expression.



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Caption: BAZ2A/B in the NoRC complex and the inhibitory action of GSK2801.

Experimental Protocols: Use of **GSK8573** as a Negative Control

A key application of **GSK8573** is as a negative control in cell-based assays to confirm that the observed effects of GSK2801 are due to the inhibition of BAZ2A/B and not off-target effects or compound-specific artifacts. One such assay is the Fluorescence Recovery After Photobleaching (FRAP) assay.

Generalized Fluorescence Recovery After Photobleaching (FRAP) Protocol

This protocol provides a general workflow for a FRAP experiment to assess the displacement of a fluorescently-tagged BAZ2A from chromatin by GSK2801, using **GSK8573** as a negative control.

Objective: To measure the effect of GSK2801 on the mobility of GFP-BAZ2A in the nucleus, with **GSK8573** serving as a control for non-specific effects.

Materials:

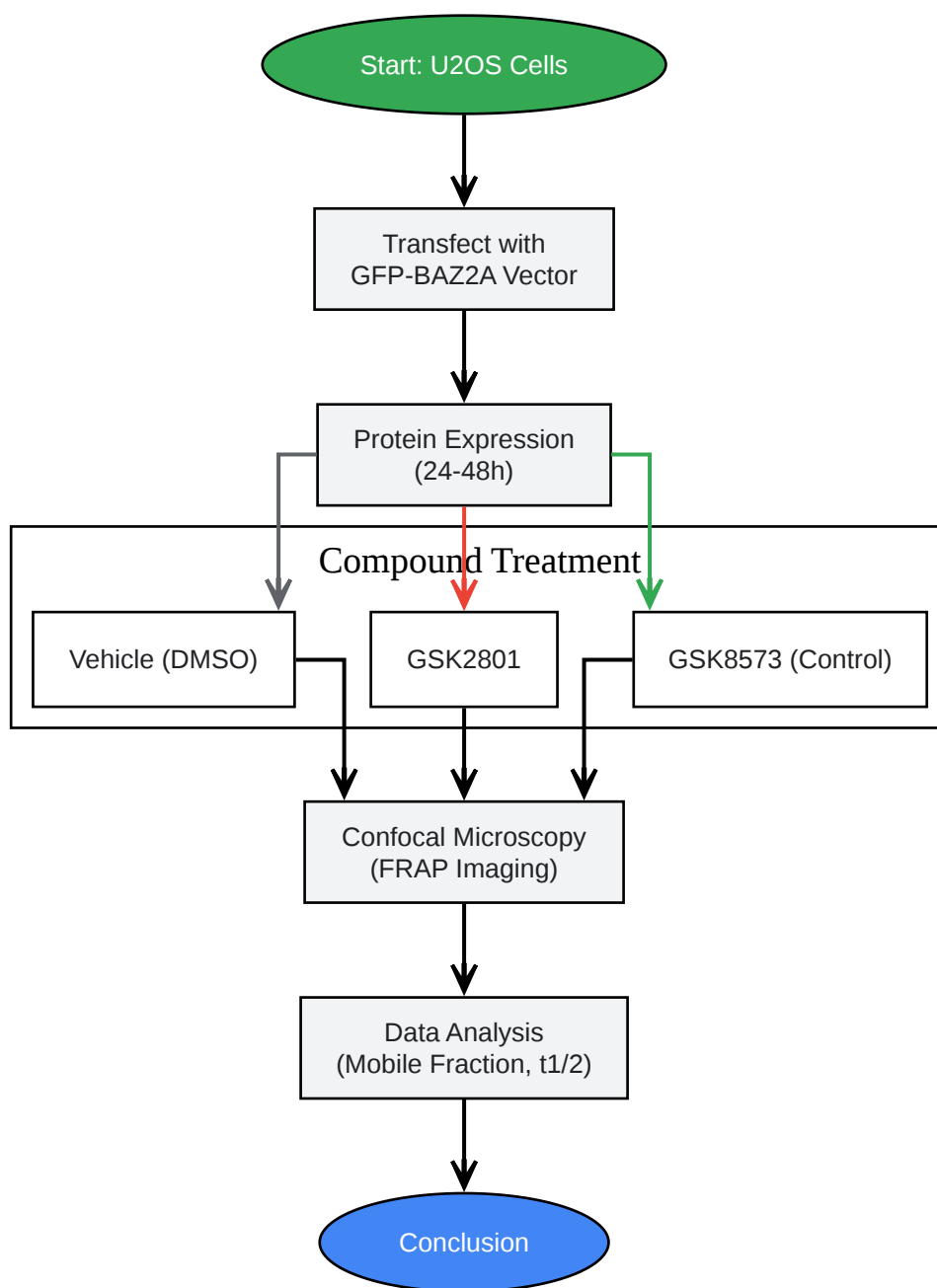
- U2OS cells (or other suitable cell line)
- GFP-BAZ2A expression vector
- Transfection reagent
- GSK2801
- **GSK8573**
- DMSO (vehicle control)
- Confocal microscope with FRAP capabilities

Methodology:

- Cell Culture and Transfection:

- Plate U2OS cells on glass-bottom dishes suitable for microscopy.
- Transfect cells with the GFP-BAZ2A expression vector according to the manufacturer's protocol. Allow for protein expression for 24-48 hours.
- Compound Treatment:
 - Prepare stock solutions of GSK2801 and **GSK8573** in DMSO.
 - Treat the transfected cells with the desired concentration of GSK2801, **GSK8573**, or an equivalent volume of DMSO (vehicle control) for a predetermined time (e.g., 1-4 hours).
- FRAP Imaging:
 - Identify transfected cells expressing moderate levels of GFP-BAZ2A.
 - Acquire pre-bleach images of the region of interest (ROI) within the nucleus.
 - Use a high-intensity laser to photobleach the GFP signal within the ROI.
 - Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached area.
- Data Analysis:
 - Measure the fluorescence intensity in the bleached ROI over time.
 - Correct for photobleaching during image acquisition.
 - Normalize the fluorescence recovery data.
 - Calculate the mobile fraction and the half-maximal recovery time ($t_{1/2}$) for each condition.

Expected Results: Treatment with GSK2801 is expected to increase the mobility of GFP-BAZ2A, resulting in a faster fluorescence recovery and a higher mobile fraction compared to the vehicle control. In contrast, **GSK8573** should not significantly alter the FRAP recovery kinetics compared to the vehicle control, confirming that the effect of GSK2801 is specific to its inhibitory activity.



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Caption: A generalized workflow for a FRAP experiment using **GSK8573** as a negative control.

Conclusion

GSK8573 is an indispensable tool for researchers studying the function of BAZ2A and BAZ2B bromodomains. Its structural similarity to the active inhibitor GSK2801, combined with its lack of on-target activity, allows for rigorous validation of experimental findings. By including

GSK8573 as a negative control, scientists can confidently attribute the observed biological effects to the specific inhibition of BAZ2A/B, thereby advancing our understanding of their role in health and disease.

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